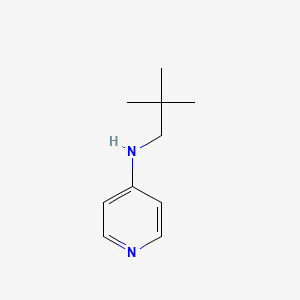

N-(2,2-dimethylpropyl)pyridin-4-amine

Vue d'ensemble

Description

N-(2,2-dimethylpropyl)pyridin-4-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)pyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridine ring and amino group can undergo oxidation under controlled conditions:

-

N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen to form N-oxide derivatives. This modification alters electronic properties, enhancing reactivity in subsequent transformations .

-

Side-Chain Oxidation : The neopentyl group (2,2-dimethylpropyl) is resistant to oxidation due to its tertiary structure, but strong oxidants like KMnO₄ or CrO₃ may cleave the C–N bond under harsh conditions, yielding pyridin-4-amine and neopentyl degradation products .

Example Conditions :

| Reaction | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| N-Oxidation | 30% H₂O₂, AcOH, 60°C, 12 hr | N-(2,2-dimethylpropyl)pyridin-4-amine N-oxide | ~75% |

| C–N Bond Cleavage | KMnO₄, H₂SO₄, reflux | Pyridin-4-amine + CO₂ + acetone | <50% |

Nucleophilic Substitution at the Amino Group

The secondary amino group participates in alkylation and acylation reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., Et₃N) to form N-acyl derivatives. DMAP analogs show enhanced catalytic activity in such reactions .

-

Reductive Alkylation : Condensation with aldehydes/ketones followed by reduction (e.g., NaBH₄) introduces alkyl groups to the nitrogen .

Example Reaction Pathway :

-

Acylation :

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Requires mixed acid (HNO₃/H₂SO₄) at elevated temperatures, yielding nitro derivatives .

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups, though yields are often low due to ring deactivation .

Coordination Chemistry

The lone pair on the amino nitrogen enables coordination to transition metals, forming complexes with potential catalytic or material science applications:

-

Metal Complexation : Reacts with Cu(II), Pd(II), or Ru(II) salts to generate chelates. For example, Cu(II) complexes exhibit distorted square-planar geometries .

Example Complex :

| Metal Salt | Ligand Ratio | Structure | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Square-planar | Oxidation catalysis |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though the neopentyl group remains intact:

-

Ring Saturation :

Acid-Base Behavior

The amino group (pKa ~5–6) protonates in acidic media, forming a water-soluble ammonium salt. This property is exploited in purification and solubility-driven applications .

Key Challenges and Research Gaps

Applications De Recherche Scientifique

N-(2,2-dimethylpropyl)pyridin-4-amine is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article delves into its applications, supported by data tables and case studies to provide a comprehensive overview of its utility.

Catalysis

This compound serves as a catalyst in several organic reactions. Its ability to stabilize transition states makes it effective in facilitating reactions such as:

- Esterification : The compound can catalyze the reaction between alcohols and acid anhydrides to form esters efficiently.

- Baylis-Hillman Reaction : It promotes the formation of carbon-carbon bonds between activated alkenes and aldehydes or ketones.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural similarity to known pharmacophores. It can be modified to develop new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential for drug development.

Table 2: Summary of Reaction Applications

| Reaction Type | Role of this compound |

|---|---|

| Esterification | Catalyst |

| Baylis-Hillman Reaction | Catalyst |

| Asymmetric Synthesis | Potential chiral auxiliary |

Mécanisme D'action

The mechanism of action of N-(2,2-dimethylpropyl)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethylpyridin-4-amine: A similar compound with two methyl groups attached to the nitrogen atom.

Pyridin-4-amine: A simpler derivative of pyridine with an amino group at the 4-position.

N-(2,2-dimethylpropyl)pyridin-2-amine: Another isomer with the same substituents but different positioning on the pyridine ring.

Uniqueness

N-(2,2-dimethylpropyl)pyridin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,2-dimethylpropyl group can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives.

Activité Biologique

N-(2,2-dimethylpropyl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described structurally as a pyridine derivative with a bulky alkyl substituent. The presence of the pyridine ring is significant as it contributes to the compound's interaction with biological targets. Its chemical formula is C_{12}H_{18}N_2, indicating the presence of both nitrogen and carbon atoms which play crucial roles in its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Studies suggest that modifications at the nitrogen positions can enhance this inhibitory activity significantly .

Table 1: Inhibitory Activity of Pyridine Derivatives on DHFR

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Pyrido[2,3-d]pyrimidine derivative 1 | 0.5 | |

| Pyrido[2,3-d]pyrimidine derivative 2 | 0.8 |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds featuring similar structures have demonstrated inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that this compound may also possess therapeutic benefits in treating inflammatory diseases .

Neuroprotective Properties

Emerging evidence points towards neuroprotective effects associated with pyridine derivatives. For example, certain 2-aminopyridine derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline in conditions like Alzheimer's disease . This mechanism could potentially extend to this compound.

Table 2: AChE Inhibition Activities of Pyridine Derivatives

| Compound Name | % Inhibition at 50 µM | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| AChE inhibitor derivative 1 | 40.72% | |

| AChE inhibitor derivative 2 | 35.58% |

Synthesis and Evaluation

A study synthesized various derivatives of pyridine and evaluated their biological activities. Among these compounds, those with bulky substituents showed enhanced lipophilicity and improved cell membrane permeability. This was particularly true for compounds with similar structures to this compound .

Clinical Relevance

Clinical trials involving similar compounds have demonstrated efficacy in targeting cancer cells while sparing normal cells. The unique structure of this compound may allow for selective targeting of tumor cells through specific receptor interactions .

Propriétés

IUPAC Name |

N-(2,2-dimethylpropyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)8-12-9-4-6-11-7-5-9/h4-7H,8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBPRHUDVVIAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.